2-(3-Methyl-2-thenoyl)pyridine
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Overview
Description
2-(3-Methyl-2-thenoyl)pyridine is a pyridine derivative that has garnered attention due to its potential therapeutic and environmental applications. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-2-thenoyl)pyridine typically involves the reaction of 3-methyl-2-thenoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyl-2-thenoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or nickel.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Methyl-2-thenoyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits biological activities such as anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic applications due to its anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-thenoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate oxidative stress and inflammation pathways. It interacts with enzymes and receptors involved in these processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with fewer biological activities.
3-Methyl-2-thenoyl chloride: A precursor in the synthesis of 2-(3-Methyl-2-thenoyl)pyridine.
Indole derivatives: Compounds with similar biological activities but different structural frameworks
Uniqueness: this compound stands out due to its combined anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-5-7-14-11(8)10(13)9-4-2-3-6-12-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYIBYBFTLWFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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